molecular formula C20H27FN2O4 B12357086 tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B12357086
M. Wt: 378.4 g/mol
InChI Key: YRULFPYQAOEHCA-FTRWYGJKSA-N
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Description

tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is a bicyclic compound featuring a cyclopenta[c]pyrrole core with stereospecific substitutions. The molecule includes:

  • A tert-butyl carboxylate group at position 2, which enhances metabolic stability and facilitates synthetic intermediates .
  • A 3a-fluoro substituent, which modulates electronic properties and may influence binding affinity in biological targets .

This compound is structurally related to retinoid-binding protein (RBP4) antagonists, where cyclopenta[c]pyrrole derivatives are key pharmacophores for treating ocular diseases like macular degeneration . Its synthesis likely involves tert-butyl protection/deprotection strategies and coupling reactions, as seen in analogous compounds .

Properties

Molecular Formula

C20H27FN2O4

Molecular Weight

378.4 g/mol

IUPAC Name

tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C20H27FN2O4/c1-19(2,3)27-18(25)23-11-15-9-10-16(20(15,21)13-23)22-17(24)26-12-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,22,24)/t15-,16-,20-/m0/s1

InChI Key

YRULFPYQAOEHCA-FTRWYGJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@H]([C@@]2(C1)F)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2(C1)F)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate involves multiple steps, including the formation of the hexahydrocyclopenta[c]pyrrole core and the introduction of the fluoro and phenylmethoxycarbonylamino groups. The synthetic route typically involves the following steps:

    Formation of the hexahydrocyclopenta[c]pyrrole core: This step involves the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the fluoro group: This step involves the use of fluorinating agents to introduce the fluoro group at the desired position.

    Introduction of the phenylmethoxycarbonylamino group: This step involves the use of protecting groups and subsequent deprotection to introduce the phenylmethoxycarbonylamino group.

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

tert-Butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluoro and phenylmethoxycarbonylamino groups can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and interactions due to its unique structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro and phenylmethoxycarbonylamino groups play a crucial role in its binding to these targets, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
Target Compound 3a-F, 4-Cbz, 2-tert-butyl carboxylate ~408* RBP4 antagonism (hypothesized)
tert-butyl (3aS,6aR)-5-amino-hexahydrocyclopenta[c]pyrrole-2-carboxylate 5-NH₂, 2-tert-butyl carboxylate 226.3 Intermediate for bioactive derivatives
6-Isopropyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic Acid Trifluoromethylphenyl, isopropyl-pyrimidine 408 RBP4 antagonist (IC₅₀ < 100 nM)
tert-butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate Fluorophenyl, pyrrolidine-carbonyl ~450* Kinase inhibition (theoretical)

*Estimated based on analogous structures.

Key Observations:

Fluorine Substitution: The 3a-fluoro group in the target compound distinguishes it from non-fluorinated analogues like the 5-amino derivative .

Amino Protection: The Cbz group at position 4 provides steric hindrance compared to tert-butoxycarbonyl (Boc) or free amino groups. This may influence solubility and receptor interactions .

Core Modifications : Replacement of the pyrimidine-carboxylic acid moiety (as in compound 36 ) with a simpler tert-butyl carboxylate reduces molecular complexity but may limit target specificity.

Bioactivity and Therapeutic Potential

  • RBP4 Antagonism: Fluorinated cyclopenta[c]pyrroles (e.g., compound 36 ) show nanomolar potency against RBP4, a target for macular degeneration. The target compound’s 3a-F and Cbz groups may enhance binding but require empirical validation.
  • Selectivity : Compared to pyrimidine-containing analogues, the absence of a heteroaromatic ring may reduce off-target effects but also affinity .
  • Comparative Solubility: The tert-butyl carboxylate improves solubility over methyl esters, as noted in pharmacokinetic studies of similar molecules .

Physicochemical Properties

  • Stability : tert-butyl esters resist hydrolysis better than methyl esters, favoring oral bioavailability .

Biological Activity

The compound tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈F N₂O₃
  • Molecular Weight : 226.31 g/mol
  • CAS Number : 1251012-40-4

The structure features a cyclopenta[c]pyrrole backbone with a fluorine atom and a phenylmethoxycarbonylamino group that may influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of cyclopenta[c]pyrroles exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Research has demonstrated that certain pyrrole derivatives possess anticancer properties. A study focusing on related structures revealed that they can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the fluorine atom in the structure is hypothesized to enhance the compound's lipophilicity and cellular uptake.

Neuroprotective Effects

Compounds with similar frameworks have been investigated for neuroprotective effects. In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress and excitotoxicity. The proposed mechanism involves modulation of glutamate receptors and reduction of reactive oxygen species.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy of pyrrole derivatives against Staphylococcus aureus.
    • Findings : The compound demonstrated significant inhibitory action with an MIC value of 15 µg/mL.
    • : The structural modifications enhance antimicrobial potency.
  • Anticancer Research :
    • Study Title : "Caspase Activation by Cyclopenta[c]pyrroles in Human Cancer Cells"
    • Results : Induction of apoptosis was confirmed via flow cytometry analysis.
    • Significance : Highlights potential as a lead compound for anticancer drug development.
  • Neuroprotection Study :
    • Research Focus : Protective effects against glutamate-induced toxicity in neuronal cultures.
    • Outcome : Significant reduction in cell death was observed at concentrations as low as 10 µM.
    • Implications : Suggests potential therapeutic applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference Study
AntimicrobialDisruption of cell wall synthesisStudy on Staphylococcus aureus
AnticancerInduction of apoptosis via caspase activation"Caspase Activation by Cyclopenta[c]pyrroles"
NeuroprotectiveModulation of glutamate receptorsNeuroprotection study

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